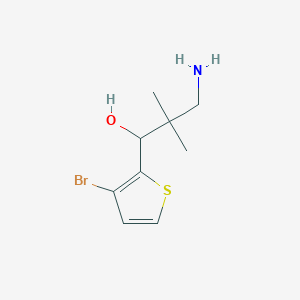

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

Description

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1546075-19-7) is a brominated thiophene derivative with a molecular formula of C₉H₁₄BrNOS and a molecular weight of 264.18 g/mol . The compound features a 3-bromo-substituted thiophene ring linked to a 2,2-dimethylpropan-1-ol backbone and an amino group. Its structural uniqueness lies in the bromine atom’s position on the thiophene ring, which influences electronic properties and reactivity. Limited commercial availability is noted, as the compound is currently listed as discontinued or out of stock .

Properties

Molecular Formula |

C9H14BrNOS |

|---|---|

Molecular Weight |

264.18 g/mol |

IUPAC Name |

3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |

InChI |

InChI=1S/C9H14BrNOS/c1-9(2,5-11)8(12)7-6(10)3-4-13-7/h3-4,8,12H,5,11H2,1-2H3 |

InChI Key |

LHNUQJIHKWOISB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN)C(C1=C(C=CS1)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 3-bromothiophene.

Grignard Reaction: The 3-bromothiophene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.

Addition of Amino Alcohol: The organomagnesium compound is then reacted with 2,2-dimethylpropan-1-ol in the presence of a suitable catalyst to yield the final product, 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can undergo various chemical reactions, including:

Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The bromothiophene moiety can be reduced to form thiophene derivatives.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.

Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used under basic conditions.

Major Products Formed

Oxidation: Corresponding ketones or aldehydes.

Reduction: Thiophene derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino alcohol group can form hydrogen bonds with biological macromolecules, while the bromothiophene moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Thiophene Derivatives

3-Amino-1-(5-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol

- Structure : Differs in bromine position (5-bromo vs. 3-bromo on thiophene).

- Impact: The 5-bromo isomer may exhibit distinct electronic effects due to altered resonance and steric interactions.

- Availability : Also discontinued, suggesting niche research applications .

3-Amino-1-(3-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1867022-24-9)

- Structure : Chlorine replaces bromine at the 3-position.

- Molecular Weight : ~219.73 g/mol (vs. 264.18 g/mol for bromo analog) .

- Reactivity : Chlorine’s lower atomic weight and electronegativity may reduce polarizability, impacting catalytic coupling efficiency compared to bromine .

- Applications: Limited data, but discontinued status implies specialized use .

3-Amino-1-(5-chlorothiophen-2-yl)-2,2-dimethylpropan-1-ol (CAS: 1527665-13-9)

Comparative Table: Halogenated Analogs

Backbone-Modified Analogs

1-Aziridinyl-2,2-dimethylpropan-1-ol

- Structure: Replaces the amino and thiophene groups with an aziridine ring.

- Applications : Isolated from plants; used in peptide synthesis and enzyme inhibition studies .

3-((2-Amino-5-bromophenyl)amino)-2,2-dimethylpropan-1-ol

Functional Group Variations

2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-ol

- Structure: Tert-butylamino and chlorophenyl groups.

- Steric Effects: Bulkier tert-butyl group may hinder interactions in catalytic or biological systems compared to the target’s primary amino group .

3-Methoxy-2,2-dimethylpropan-1-ol

- Structure: Methoxy replaces the amino and thiophene groups.

- Safety : Explicitly confirmed free of TSE/BSE risk, a consideration absent for brominated analogs .

Biological Activity

3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and related studies, providing a comprehensive overview of its significance in research.

| Property | Value |

|---|---|

| Molecular Formula | C9H14BrNOS |

| Molecular Weight | 264.18 g/mol |

| IUPAC Name | 3-amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol |

| CAS Number | 1546075-19-7 |

The biological activity of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol is primarily attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity.

- Receptor Binding : The bromothiophene moiety engages in π-π interactions with aromatic residues in receptors, modulating their function.

These interactions suggest a role in various biochemical pathways, particularly those related to neurological and inflammatory responses.

In Vitro Studies

Research indicates that compounds similar to 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol exhibit significant effects on cell viability and proliferation. For example:

- Neuroprotective Effects : In studies involving neuronal cell lines, derivatives have shown potential neuroprotective effects against oxidative stress.

- Anti-inflammatory Activity : Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

- Study on Neurodegeneration : A study investigated the effects of bromothiophene derivatives on neurodegenerative models. Results indicated that these compounds could reduce neuronal apoptosis and promote cell survival through modulation of signaling pathways involved in cell death.

- Inflammation Model : Another study focused on the anti-inflammatory properties of thiophene derivatives. It was found that these compounds significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS.

Comparative Analysis

The biological activity of 3-Amino-1-(3-bromothiophen-2-yl)-2,2-dimethylpropan-1-ol can be compared with other halogenated thiophene derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.